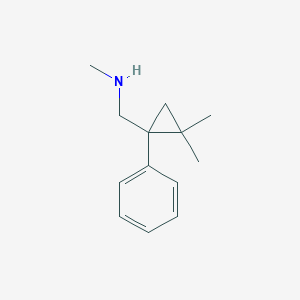
Dimethyl 2-phenoxysuccinate
Vue d'ensemble
Description
Dimethyl 2-phenoxysuccinate is a chemical compound with the molecular formula C12H14O5 . It has a molecular weight of 238.24 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid .
Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 238.24 and is typically stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and others are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- The use of dimethyl sulfoxide as an oxidant in copper(I)-catalyzed C-S coupling and C-H functionalization for the synthesis of 2-(phenylthio)phenols highlights a methodological approach that could be relevant for reactions involving Dimethyl 2-phenoxysuccinate in synthesizing targeted chemical structures (Runsheng Xu et al., 2010).
Environmental and Health Impact Studies
- Studies on phthalates and bisphenol A in commercial whole milk samples underline the importance of analyzing the environmental and health impacts of chemical compounds. This suggests that research into the effects of this compound on health and the environment could be a significant application area (N. Casajuana & S. Lacorte, 2004).
Green Chemistry and Sustainable Applications
- The use of dimethyl carbonate (DMC) as an eco-friendly solvent for cyclocarbonylation reactions of allyl phenol derivatives indicates a trend towards sustainable chemistry practices. Research into this compound could explore its role as a solvent or reagent in green chemistry applications (G. Vasapollo et al., 2003).
Antiviral and Antibacterial Research
- The study on the antiviral effects of specific phenoxazines against poliovirus and porcine parvovirus suggests a potential application area for this compound in developing antiviral or antibacterial agents, given its phenoxysuccinate moiety might offer similar bioactive properties (A. Iwata et al., 2005).
Safety and Hazards
Dimethyl 2-phenoxysuccinate has a safety signal word of “Warning” and is associated with the hazard statement H302 . This suggests that it may be harmful if swallowed. Precautionary statements associated with the compound include P264, P270, P301+P312, and P330 . These suggest measures such as washing thoroughly after handling, not eating or drinking while using the product, and rinsing the mouth if swallowed .
Propriétés
IUPAC Name |
dimethyl 2-phenoxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWLOIUZVPYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



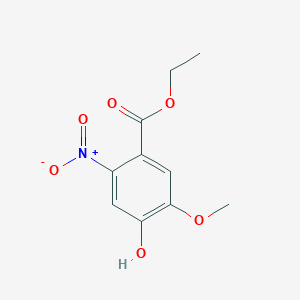
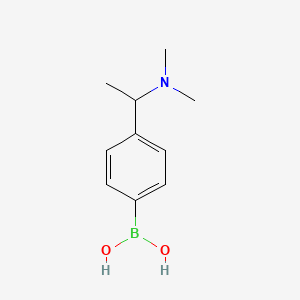


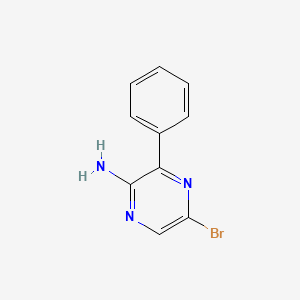
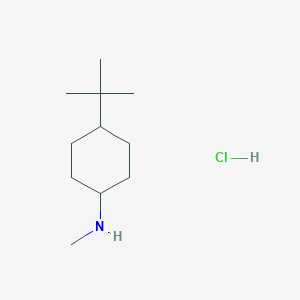
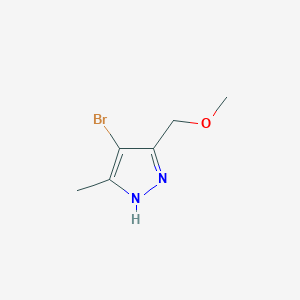

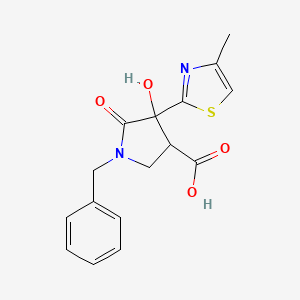
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
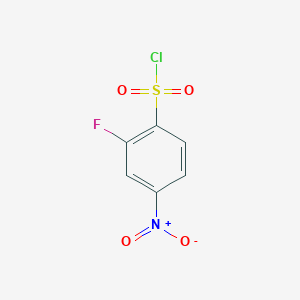

![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)
